2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboximidamide
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Overview
Description
2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboximidamide is a heterocyclic compound with the molecular formula C13H15N3. This compound is part of the pyrrole family, which is known for its aromatic properties and significant role in various chemical and biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboximidamide typically involves the reaction of 2,5-dimethyl-1-phenyl-1H-pyrrole with cyanamide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a catalyst like hydrochloric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboximidamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Halogenated pyrrole compounds.
Scientific Research Applications
2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboximidamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-1-phenylpyrrole: Similar in structure but lacks the carboximidamide group.
1-Phenyl-2,5-dimethylpyrrole: Another close analog with slight structural variations.
Uniqueness
2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboximidamide is unique due to the presence of the carboximidamide group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15N3 |
---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
2,5-dimethyl-1-phenylpyrrole-3-carboximidamide |
InChI |
InChI=1S/C13H15N3/c1-9-8-12(13(14)15)10(2)16(9)11-6-4-3-5-7-11/h3-8H,1-2H3,(H3,14,15) |
InChI Key |
CWTGAXZSFUEHDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C(=N)N |
Origin of Product |
United States |
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